N-Methyl (4-BOC-piperazino)acetamide
Overview
Description
N-Methyl (4-BOC-piperazino)acetamide is a chemical compound with the molecular formula C12H23N3O3. This compound is widely used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperazine and tert-butyl chloroformate.
Reaction Steps: The piperazine is first reacted with tert-butyl chloroformate to form the BOC-protected piperazine. This intermediate is then reacted with methylamine to introduce the N-methyl group, followed by acetylation to form the final product.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the BOC group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the BOC group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.
Reduction Products: Free amine derivatives after BOC deprotection.
Substitution Products: Derivatives with different functional groups replacing the BOC group.
Scientific Research Applications
N-Methyl (4-BOC-piperazino)acetamide is extensively used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It is employed in the development of new drugs, especially those targeting central nervous system disorders.
Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Methyl (4-BOC-piperazino)acetamide exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to neurotransmitter release and signal transduction.
Comparison with Similar Compounds
N-Methyl (4-BOC-piperazino)acetamide is unique due to its specific structural features and reactivity. Similar compounds include:
N-Methyl piperazine derivatives: These compounds share the piperazine core but differ in their substituents and functional groups.
BOC-protected amines: Other BOC-protected amines have similar protecting groups but differ in their core structures.
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Properties
IUPAC Name |
tert-butyl 4-[2-(methylamino)-2-oxoethyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-5-14(6-8-15)9-10(16)13-4/h5-9H2,1-4H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWKZGHYQAZMGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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